(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime
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Overview
Description
(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a nitro group at the third position of the pyrazole ring and an oxime functional group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime typically involves multiple steps. One common method starts with the nitration of 1-methylpyrazole to form 1-methyl-3-nitro-1H-pyrazole. This intermediate is then subjected to a condensation reaction with ethanone oxime under acidic or basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mechanism of Action
The mechanism of action of (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The oxime group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Lacks the ethanone oxime group but shares the pyrazole core structure.
1-Methyl-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-Methyl-3-nitroso-1H-pyrazole: Contains a nitroso group instead of a nitro group.
Uniqueness
(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical transformations and interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
(NZ)-N-[1-(2-methyl-5-nitropyrazol-3-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-4(8-11)5-3-6(10(12)13)7-9(5)2/h3,11H,1-2H3/b8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMOLCKNRTSFI-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=NN1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=NN1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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